molecular formula C13H24O3 B12643820 10-Oxotridecanoic acid CAS No. 676-16-4

10-Oxotridecanoic acid

Cat. No.: B12643820
CAS No.: 676-16-4
M. Wt: 228.33 g/mol
InChI Key: YZHJFSDMZMTRPY-UHFFFAOYSA-N
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Description

10-Oxotridecanoic acid is an organic compound with the molecular formula C13H24O3 It is a long-chain fatty acid with a keto group at the 10th carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Oxotridecanoic acid can be synthesized through the oxidation of tridecanoic acid. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is carried out in an acidic medium to facilitate the formation of the keto group at the 10th carbon position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic oxidation processes. These processes are designed to be efficient and scalable, allowing for the large-scale production of the compound. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 10-Oxotridecanoic acid undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 10-hydroxytridecanoic acid.

    Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic medium.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols, typically under basic or neutral conditions.

Major Products Formed:

    Oxidation: Dicarboxylic acids.

    Reduction: 10-Hydroxytridecanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

10-Oxotridecanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 10-Oxotridecanoic acid involves its interaction with various molecular targets and pathways. The keto group at the 10th carbon position allows the compound to participate in redox reactions, influencing cellular processes. It can act as an inhibitor of certain enzymes, such as phospholipase A2, which plays a role in the hydrolysis of phospholipids and the release of arachidonic acid . This inhibition can modulate inflammatory responses and other physiological processes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific position of the keto group, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

676-16-4

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

10-oxotridecanoic acid

InChI

InChI=1S/C13H24O3/c1-2-9-12(14)10-7-5-3-4-6-8-11-13(15)16/h2-11H2,1H3,(H,15,16)

InChI Key

YZHJFSDMZMTRPY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CCCCCCCCC(=O)O

Origin of Product

United States

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